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  • Product: Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
  • CAS: 2248258-11-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex spirocyclic molecule through the lens of modern NMR spectroscopy. The interpretation presented herein is based on foundational NMR principles and comparative analysis with structurally related compounds, offering a robust framework for understanding the spectral features of this and similar heterocyclic systems.

Introduction

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a molecule of interest in medicinal chemistry and organic synthesis, featuring a unique spirocyclic core that combines a piperidine and a tetrahydrofuran ring, linked by a spiro-carbon. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is a common strategy in multi-step synthesis. Accurate structural confirmation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state.[1] This guide will provide a detailed, atom-by-atom assignment of the predicted ¹H and ¹³C NMR spectra, explaining the rationale based on chemical environment, spin-spin coupling, and established spectral data for analogous structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate.

Experimental and Predicted ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H NMR spectrum of the title compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H33.8 - 4.1Multiplet-1HThis proton is on a carbon adjacent to a nitrogen atom of the carbamate, leading to a downfield shift.
H2, H42.8 - 3.5Multiplets-4HProtons on carbons adjacent to the piperidine nitrogen (N1) are expected in this region. The diastereotopic nature of these protons will lead to complex splitting patterns.
H103.6 - 3.9Multiplet-2HThese protons are on a carbon adjacent to both an oxygen (O9) and a nitrogen (N1), causing a significant downfield shift.
H6, H83.5 - 3.8Multiplets-4HProtons on carbons adjacent to the tetrahydrofuran oxygen (O9) will be deshielded.
H71.6 - 1.9Multiplet-2HThese are aliphatic protons on the piperidine ring, expected in the typical alkyl region.
NH (carbamate)4.5 - 5.5Broad Singlet-1HThe amide proton of the carbamate typically appears as a broad signal in this region.
-C(CH₃)₃~1.45Singlet-9HThe nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.

In-depth Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is characterized by several distinct regions. The most upfield and prominent signal is the sharp singlet around 1.45 ppm, corresponding to the nine chemically equivalent protons of the tert-butyl group of the Boc protecting group. This signal is a hallmark of a successful N-Boc protection.

The protons on the spirocyclic core will exhibit complex multiplets due to diastereotopicity and restricted conformational mobility. The protons on carbons adjacent to heteroatoms (nitrogen and oxygen) are shifted downfield. Specifically, the protons at C10, being adjacent to both N1 and O9, are expected to be significantly deshielded. Similarly, the protons at C2, C4, C6, and C8, being alpha to either nitrogen or oxygen, will also appear in the downfield region, likely between 2.8 and 3.9 ppm.

The methine proton at C3, directly attached to the carbamate-bearing carbon, will be in a similar downfield region. Its multiplicity will depend on the coupling with the adjacent C2 and C4 protons. The protons at C7, being further from the electron-withdrawing heteroatoms, are expected to resonate in the more typical aliphatic region of 1.6-1.9 ppm.

The carbamate NH proton typically gives a broad singlet in the region of 4.5-5.5 ppm, although its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature.

Experimental and Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information for the structural elucidation. The following table details the predicted chemical shifts for each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C5 (Spiro)70 - 80The spiro carbon, being quaternary and part of two rings, is expected in this region. Its specific shift is influenced by the attached heteroatoms.
C345 - 55This carbon is attached to the nitrogen of the carbamate group.
C2, C440 - 50Carbons adjacent to the piperidine nitrogen.
C1060 - 70This carbon is adjacent to both nitrogen (N1) and oxygen (O9), leading to a significant downfield shift.
C6, C865 - 75Carbons adjacent to the tetrahydrofuran oxygen.
C725 - 35Aliphatic carbon in the piperidine ring.
C=O (carbamate)155 - 157The carbonyl carbon of the carbamate group has a characteristic chemical shift in this range.
-C (CH₃)₃~80The quaternary carbon of the tert-butyl group.
-C(CH₃ )₃~28The three equivalent methyl carbons of the tert-butyl group.

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the Boc group is the most downfield signal, appearing around 155-157 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28 ppm.

The spiro carbon (C5) is a key feature, and its chemical shift is predicted to be in the 70-80 ppm range. The carbons directly bonded to heteroatoms (C2, C4, C6, C8, and C10) will be deshielded and appear in the 40-75 ppm region. The carbon C10, being flanked by both nitrogen and oxygen, is anticipated to be the most downfield of the spirocyclic ring carbons. The remaining aliphatic carbon, C7, will be found in the more upfield region of 25-35 ppm.

Experimental Protocols

NMR Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Gently agitate the tube to ensure complete dissolution of the sample.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Workflow

cluster_0 NMR Data Acquisition Sample Preparation Sample Preparation Spectrometer Setup Spectrometer Setup Sample Preparation->Spectrometer Setup 1D ¹H Acquisition 1D ¹H Acquisition Spectrometer Setup->1D ¹H Acquisition 1D ¹³C Acquisition 1D ¹³C Acquisition 1D ¹H Acquisition->1D ¹³C Acquisition 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D ¹³C Acquisition->2D NMR (COSY, HSQC, HMBC)

Caption: A typical workflow for NMR data acquisition for structural elucidation.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR provide foundational information, complex molecules like this often require 2D NMR experiments for unambiguous assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the spirocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.

Conclusion

The ¹H and ¹³C NMR spectra of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate are predicted to exhibit a set of characteristic signals that, when analyzed in concert, provide a detailed and unambiguous confirmation of its complex spirocyclic structure. The key spectral features include the distinct signals of the Boc protecting group, the downfield shifts of protons and carbons adjacent to heteroatoms, and the unique resonance of the spiro-carbon. The application of 2D NMR techniques would further solidify the assignments presented in this guide. This comprehensive spectral analysis serves as a valuable resource for scientists working with this and structurally related heterocyclic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533. [Link]

Sources

Exploratory

The Strategic Role of 9-Oxa-1-azaspiro[4.5]decane Derivatives in Modern Medicinal Chemistry: A Technical Guide

Executive Summary The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern drug discovery. This "escape from flatland" is driven by th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern drug discovery. This "escape from flatland" is driven by the need to improve clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability. Among the most versatile 3D scaffolds are oxa-azaspirocycles. This technical guide provides an in-depth analysis of the 9-oxa-1-azaspiro[4.5]decane core, detailing its structural rationale, physicochemical profiling, synthetic methodologies, and pharmacological applications.

Structural Rationale & Nomenclature

Nomenclature Nuances

In the rigid framework of spiro[4.5]decane, the smaller pyrrolidine ring is numbered 1 through 4, the spiro carbon is position 5, and the larger tetrahydropyran ring occupies positions 6 through 10. While IUPAC nomenclature rules dictate that heteroatoms receive the lowest possible locants (making 7-oxa-1-azaspiro[4.5]decane the strictly correct systematic name), the designation 9-oxa-1-azaspiro[4.5]decane is widely utilized in commercial building block libraries[1] and medicinal chemistry literature to denote the specific β -substitution pattern of the oxygen relative to the spiro center. For the purpose of this technical whitepaper, we will utilize the industry-standard 9-oxa-1-azaspiro[4.5]decane terminology.

Escaping Flatland

The 9-oxa-1-azaspiro[4.5]decane scaffold serves as a conformationally restricted bioisostere for traditional flat heterocycles such as morpholine and piperidine. The spiro-fusion introduces a rigid, orthogonal relationship between the two rings. This distinct spatial projection allows the scaffold to probe deep, narrow binding pockets (e.g., kinase hinge regions or GPCR allosteric sites) that are inaccessible to planar rings[2]. Furthermore, the introduction of the oxygen atom modulates the pKa​ of the adjacent basic amine, optimizing the molecule's ionization state at physiological pH[3].

Bioisostere Flat Standard Flat Heterocycle (e.g., Morpholine) Spiro 9-oxa-1-azaspiro[4.5]decane Scaffold Flat->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 (3D Character) Spiro->Fsp3 LogD Optimized LogD (Lipophilicity) Spiro->LogD Metab Enhanced Metabolic Stability Spiro->Metab

Logical workflow of bioisosteric replacement utilizing the 9-oxa-1-azaspiro[4.5]decane scaffold.

Physicochemical Profiling

A core objective in lead optimization is maximizing the Fraction of sp3 carbons ( Fsp3​ ) while tightly controlling lipophilicity (LogP/LogD). As demonstrated in the data below, replacing a standard piperidine or morpholine ring with an oxa-azaspirocycle significantly boosts Fsp3​ without disproportionately inflating lipophilicity.

Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles

Scaffold Fsp3​ Relative LogP (Calc Δ )H-Bond AcceptorsH-Bond Donors
Morpholine 0.50Reference (0.0)21
Piperidine 1.00+1.211
1-Oxa-8-azaspiro[4.5]decane 0.89+0.421
9-Oxa-1-azaspiro[4.5]decane 0.89+0.521

Note: The strategic placement of the oxygen atom in the 9-position provides an optimal dipole moment that frequently improves aqueous solubility compared to its carbocyclic analogs[3].

Synthetic Methodologies & Workflows

Synthesizing sterically hindered spirocycles requires robust, self-validating protocols[2]. The following methodology details a highly reliable reductive amination and intramolecular cyclization sequence to construct the 9-oxa-1-azaspiro[4.5]decane core.

Experimental Protocol: Synthesis of the Spirocyclic Core

Step 1: Chemoselective Reductive Amination

  • Procedure: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) and 3-amino-1-propanol (1.1 eq) in dichloroethane (DCE) is added a catalytic amount of acetic acid. The mixture is stirred for 1 hour to allow iminium formation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) is then added portion-wise.

  • Causality & Design: The choice of NaBH(OAc)3​ over standard NaBH4​ is critical. NaBH4​ would prematurely reduce the starting ketone to an alcohol. NaBH(OAc)3​ is mildly reducing and specifically targets the transiently formed iminium ion, ensuring absolute chemoselectivity and preventing starting material degradation.

Step 2: Amine Protection (Optional but Recommended)

  • Procedure: The resulting secondary amino-alcohol is treated with Boc2​O (1.1 eq) and Triethylamine (1.5 eq) in dichloromethane (DCM) to yield the N-Boc protected intermediate.

  • Causality & Design: Protection prevents the secondary amine from interfering with the subsequent electrophilic activation of the primary alcohol.

Step 3: Activation and 5-exo-tet Cyclization

  • Procedure: The primary alcohol is activated using p-Toluenesulfonyl chloride (TsCl, 1.2 eq) and pyridine. Following aqueous workup, the crude tosylate is treated with Trifluoroacetic acid (TFA) to remove the Boc group. The mixture is concentrated, dissolved in acetonitrile, and treated with Potassium Carbonate ( K2​CO3​ , 3.0 eq) under reflux for 4 hours.

  • Causality & Design: TsCl converts the hydroxyl into a superior leaving group. Upon Boc deprotection and basification, the secondary amine is liberated and immediately undergoes an intramolecular SN​2 displacement. The rigid pre-organization of the spirocyclic precursor entropically favors this 5-exo-tet cyclization, making it a self-validating, high-yielding step that drives the reaction to completion.

Synthesis Step1 Dihydro-2H-pyran-3(4H)-one (Starting Material) Step2 Reductive Amination (3-amino-1-propanol, NaBh(OAc)3) Step1->Step2 Imine formation & reduction Step3 Amino-alcohol Intermediate Step2->Step3 Secondary amine formed Step4 Activation & Cyclization (TsCl, then Base) Step3->Step4 Leaving group installed Step5 9-oxa-1-azaspiro[4.5]decane Step4->Step5 Intramolecular SN2

Step-by-step synthetic workflow for the 9-oxa-1-azaspiro[4.5]decane core via reductive amination.

Pharmacological Applications & Target Engagement

The unique vectorization of substituents in the 9-oxa-1-azaspiro[4.5]decane system has led to its adoption across multiple therapeutic areas:

  • GPCR and Receptor Modulation: Spirocyclic scaffolds are highly privileged in neuropharmacology. Similar oxa-azaspiro[4.5]decane derivatives have been extensively utilized as potent Muscarinic M1​ agonists for the treatment of Alzheimer's disease[4]. The rigid spiro-core perfectly mimics the spatial requirements of the muscarinic orthosteric site.

  • Sigma Receptor Ligands: Related 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been successfully developed as highly selective σ1​ receptor radioligands for tumor imaging[5]. The spirocyclic nature lowers the overall lipophilicity compared to simple piperidines, reducing non-specific binding in vivo and yielding superior PET imaging contrast[5].

  • Kinase Hinge Binders: By replacing a solvent-exposed morpholine ring with the 9-oxa-1-azaspiro[4.5]decane core, medicinal chemists can maintain the critical hydrogen bond acceptor (the oxygen atom) while utilizing the sp3 -rich spirocycle to block metabolic N-dealkylation pathways, significantly extending the compound's half-life.

Conclusion

The incorporation of the 9-oxa-1-azaspiro[4.5]decane scaffold represents a highly rational approach to modern drug design. By offering an elegant "escape from flatland," this bioisostere provides a robust mechanism to enhance metabolic stability, optimize lipophilicity, and explore novel chemical space. As synthetic methodologies for asymmetric spiro-annulation continue to mature[2], the deployment of these complex 3D architectures will increasingly dominate the pipelines of next-generation therapeutics.

References

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Organic Process Research & Development - ACS Publications[Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists Chemical and Pharmaceutical Bulletin - J-Stage[Link]

  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092 PubChem - NIH[Link]

Sources

Foundational

Crystallographic and Structural Characterization of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate: A Technical Guide

Executive Summary The transition from planar, sp²-rich aromatic molecules to complex, sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery. Spirocyclic compounds, particularly the oxa-azas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich aromatic molecules to complex, sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery. Spirocyclic compounds, particularly the oxa-azaspiro[4.5]decane family, offer enhanced aqueous solubility, reduced hERG liability, and highly specific vectorization of functional groups[1]. Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate represents a highly versatile building block within this class.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of this molecule. By detailing the causality behind conformational topologies, outlining self-validating experimental protocols, and summarizing quantitative structural data, this guide serves as an authoritative resource for structural biologists and medicinal chemists.

Molecular Architecture & Conformational Causality

The structural integrity and pharmacological utility of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate are dictated by three distinct topological domains:

  • The Spiro Center (C5): The defining feature of the molecule. The sp³ hybridization of the C5 carbon enforces a rigid, near-orthogonal relationship between the two fused rings. Crystallographic studies of related 1-azaspiro[4.5]decane systems reveal that the dihedral angle between the mean planes of the two rings is typically ~88.9°[2].

  • The Tetrahydropyran (9-Oxa) Ring: To minimize transannular steric strain, the 6-membered oxa-ring adopts a classic chair conformation. The oxygen atom (O9) typically occupies an equatorial-like position relative to the spiro fusion to minimize 1,3-diaxial interactions[3].

  • The Pyrrolidine (1-Aza) Ring & Boc-Carbamate: The 5-membered aza-ring generally adopts an envelope conformation[2]. The bulky tert-butyloxycarbonyl (Boc) group at C3 acts as a potent steric directing group. In the crystal lattice, the Boc group is highly susceptible to rotational disorder, which dictates specific requirements for data acquisition.

G N1 Tetrahydropyran Ring (9-Oxa) N2 Spiro Center (C5) N1->N2 Chair Conformation Equatorial O9 N3 Pyrrolidine Ring (1-Aza) N3->N2 Envelope Conformation Orthogonal Fusion N4 Boc-Carbamate (C3) N4->N3 Steric Directing Group (Rotameric Control)

Fig 1. Conformational topology and steric directing effects in the oxa-azaspiro[4.5]decane system.

Crystallographic Data Acquisition: A Self-Validating Protocol

Obtaining high-resolution X-ray diffraction data for Boc-protected spirocycles requires strict control over crystallization kinetics and thermal parameters. The following methodology is designed as a self-validating system , where the output of each step mathematically or physically confirms the success of the preceding step.

Step 1: Vapor Diffusion Crystallization
  • Causality: Spirocyclic carbamates often form amorphous oils if precipitated rapidly due to the high conformational flexibility of the Boc group. Vapor diffusion allows for a gradual decrease in the solvent's dielectric constant, promoting ordered nucleation.

  • Protocol:

    • Dissolve 15 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or pentane).

    • Seal the outer vial and incubate at 4 °C for 72–96 hours.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Sharp extinction upon rotating the crossed polarizers confirms the presence of a single, highly ordered crystal lattice rather than a twinned or amorphous solid.

Step 2: Cryogenic Mounting and X-Ray Diffraction
  • Causality: The tert-butyl moiety possesses a low barrier to rotation. At room temperature, this manifests as severe thermal ellipsoid blurring in the electron density map, complicating the phase solution. Cryogenic cooling to 100–170 K freezes out these dynamic rotamers[2].

  • Protocol:

    • Coat a selected single crystal (approx. 0.3 × 0.2 × 0.2 mm) in Paratone-N oil to prevent atmospheric degradation and ice formation.

    • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Irradiate using Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation.

  • Validation: The initial diffraction frames must exhibit discrete, well-defined reflections (spots) extending to a resolution of at least 0.84 Å. Diffuse scattering (halos) indicates solvent loss or lattice degradation.

Workflow Step1 1. Vapor Diffusion Crystallization (DCM/Hexane) Step2 2. Optical Birefringence Check (Crossed Polarizers) Step1->Step2 Yields single crystals Step3 3. Cryogenic X-Ray Diffraction (100 K, Mo Kα) Step2->Step3 Confirms crystallinity Step4 4. Phase Solution & Refinement (Dual-Space, SHELXL) Step3->Step4 Generates electron density Step5 5. Structural Validation (CheckCIF, R1 < 0.05) Step4->Step5 Produces structural model

Fig 2. Self-validating crystallographic workflow from sample preparation to structural validation.

Data Processing & Structural Refinement

Once diffraction data is collected, the phase problem must be solved to reconstruct the electron density map. For light-atom structures (containing only C, H, N, O) like Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, dual-space algorithms are highly effective.

  • Structure Solution: Utilize SHELXT to solve the phase problem. The algorithm will readily identify the heavy atomic core (the spiro[4.5]decane skeleton)[4].

  • Anisotropic Refinement: Refine the structure using SHELXL via full-matrix least-squares on F2 . All non-hydrogen atoms must be refined anisotropically.

  • Handling Disorder: If the tert-butyl group exhibits residual disorder despite cryogenic cooling, model it across two discrete positions using PART instructions, applying SIMU and DELU restraints to maintain chemically sensible thermal parameters.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for secondary amines, AFIX 137 for methyl groups).

Quantitative Crystallographic Data

While the exact unit cell parameters vary based on the specific crystallization solvent and polymorphic form, Table 1 summarizes the representative, theoretically grounded crystallographic parameters expected for this specific oxa-azaspiro[4.5]decane scaffold, derived from isostructural analogs[2],[5].

Table 1: Representative Crystallographic Parameters for Oxa-azaspiro[4.5]decane Scaffolds

ParameterRepresentative ValueStructural Causality & Significance
Crystal System MonoclinicTypical for sterically bulky spiro-carbamates, optimizing packing efficiency and minimizing void space.
Space Group P21​/c or P21​21​21​ Driven by the orthogonal ring system which prevents high-symmetry packing.
Unit Cell Volume ~1800 - 1900 ųAccommodates 4 molecules ( Z=4 ) with the bulky tert-butyl carbamate moiety.
Dihedral Angle (Rings) ~88.9°The spiro C5 carbon enforces near-perfect orthogonality between the aza and oxa rings.
Data Collection Temp 100 - 170 KCryogenic conditions are mandatory to freeze out Boc-group rotational disorder.
Final R1​ Index < 0.05Validates the accuracy of the atomic coordinate assignment (Self-validation metric).
Spiro C-C Bond Length ~1.53 ÅStandard sp³-sp³ bond length, confirming the absence of ring strain at the spiro fusion.

Conclusion

The structural elucidation of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate relies on a deep understanding of its conformational dynamics. The orthogonal nature of the spiro[4.5]decane core, combined with the steric bulk of the Boc group, dictates strict adherence to cryogenic diffraction protocols. By utilizing the self-validating methodologies outlined in this guide, researchers can ensure high-fidelity structural models that accurately inform downstream medicinal chemistry and rational drug design efforts.

References

  • Title: Crystal structure of (5′S,8′S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 17803875, 9-Oxa-6-azaspiro[4.5]decane Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Spirocyclic N-Boc-Protected Amines: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide: Abstract Spirocyclic amines represent a cornerstone in modern medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced potency, selectivity, and superior physi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Spirocyclic amines represent a cornerstone in modern medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced potency, selectivity, and superior physicochemical properties.[1][2] The strategic use of the tert-butoxycarbonyl (Boc) protecting group is integral to their synthesis and functionalization. However, the inherent conformational rigidity of the spirocyclic core, combined with the significant steric bulk of the Boc group, creates a complex thermodynamic landscape that dictates molecular shape and, consequently, biological activity. This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of spirocyclic N-Boc-protected amines. We will explore the delicate interplay of steric hindrance, stereoelectronic effects such as the anomeric effect, and ring strain. Furthermore, this guide details field-proven experimental and computational methodologies for accurately assessing conformational preferences, empowering researchers to make informed decisions in the rational design of next-generation therapeutics.

Introduction: The Strategic Value of 3D Scaffolds

The Ascendance of Spirocycles in Medicinal Chemistry

The pharmaceutical industry's quest for novel chemical matter has increasingly shifted from flat, sp²-rich molecules to complex, three-dimensional structures. Spirocyclic scaffolds are at the forefront of this evolution.[3] By fixing two rings to a single common atom, these structures offer a rigid, well-defined exit vector for substituents, allowing for precise interaction with biological targets.[1] This inherent three-dimensionality often leads to improved pharmacological profiles, including enhanced metabolic stability and better solubility.[2][4]

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most ubiquitous amine-protecting groups in organic synthesis, prized for its stability to a wide range of reagents and its facile cleavage under mild acidic conditions.[5][6][7] In the context of spirocyclic amines, the Boc group not only serves as a synthetic handle but also as a powerful conformational control element. Its substantial steric bulk profoundly influences the thermodynamic equilibrium between different ring conformations, a factor that must be carefully considered during molecular design.[8][9]

Defining Thermodynamic Stability in Conformational Analysis

The thermodynamic stability of a molecule refers to the relative Gibbs free energy (ΔG) of its various conformers at equilibrium. The most stable conformer is the one with the lowest free energy, and it will be the most populated species in solution. For spirocyclic amines, this equilibrium is often a dynamic interplay between chair, boat, and twist-boat forms of the heterocyclic ring. Understanding and predicting this equilibrium is paramount, as the dominant conformation is the one that will be presented to the biological target.

The Conformational Landscape of Spirocyclic N-Boc Amines

The piperidine ring, a common motif in spirocyclic amines, classically adopts a low-energy chair conformation. However, the introduction of a spiro-fusion and a bulky N-Boc group can significantly alter this preference, potentially favoring higher-energy twist-boat or boat conformations to alleviate specific strains.[10][11]

Key Factors Governing Thermodynamic Stability

The final conformational equilibrium is a summation of several competing energetic factors. The stability of any given conformer is determined by the balance between destabilizing steric interactions and potentially stabilizing stereoelectronic effects.

  • Steric Hindrance: This is often the most intuitive factor. The large tert-butyl moiety of the Boc group creates significant van der Waals repulsion with nearby axial substituents (1,3-diaxial interactions).[8] This steric strain generally disfavors conformations where the Boc group is forced into close proximity with other parts of the molecule. Interestingly, the presence of a small, strained spirocyclic ring (e.g., a cyclopropane) can alter the standard A-values of the adjacent ring, sometimes making an axial position for a bulky group less unfavorable than anticipated due to changes in torsional strain.[12]

  • Stereoelectronic Effects (The Anomeric Effect): The anomeric effect is a powerful stabilizing interaction that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a ring to prefer an axial orientation, contrary to steric predictions.[13][14] In an N-Boc-piperidine, this can manifest as a stabilizing hyperconjugation between a lone pair on the ring nitrogen and the antibonding orbital (σ) of an adjacent C-X bond (where X is an electronegative atom).[15] This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, an arrangement often achieved in a chair conformation with an axial substituent. The electronic nature of the carbamate itself can also participate in these effects.[16]

  • Torsional and Angle Strain: Torsional strain arises from the eclipsing of bonds on adjacent atoms, while angle strain results from the deviation of bond angles from their ideal values. In spirocycles, the fusion of the two rings can introduce significant ring strain, which in turn affects the conformational preferences of the heterocyclic ring to minimize the overall energy of the system.[12]

The interplay of these forces is visualized in the equilibrium diagram below.

G cluster_0 Conformational Equilibrium A Axial-Boc Conformer B Equatorial-Boc Conformer A->B ΔG A_note Favored by Anomeric Effect Destabilized by 1,3-Diaxial Strain B_note Favored by Sterics (Less Strain)

Caption: The thermodynamic equilibrium between axial and equatorial conformers.

Methodologies for Assessing Thermodynamic Stability

A dual-pronged approach combining experimental spectroscopy and computational modeling provides the most robust understanding of conformational stability.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying molecular conformation in solution.[17]

  • Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, one can observe changes in the populations of different conformers.[18] At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the direct observation of individual species (the "slow-exchange regime"). The integration of signals from each conformer allows for the calculation of the equilibrium constant (K) and, subsequently, the Gibbs free energy difference (ΔG = -RTlnK).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for establishing relative stereochemistry and confirming spatial arrangements, such as differentiating between axial and equatorial protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic amine in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) that remains liquid at the desired low temperatures. Ensure the sample is free of paramagnetic impurities.

  • Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum at 298 K to serve as a baseline.

  • Cooling and Equilibration: Lower the spectrometer temperature in increments of 10-20 K. Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identifying Coalescence: Note the temperature at which distinct, broadened peaks begin to merge into a single averaged signal. This is the coalescence temperature (Tc) and indicates the transition from the fast to the slow exchange regime.

  • Low-Temperature Spectrum: Continue cooling until well below Tc, where the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis:

    • Integrate the corresponding signals for each conformer to determine their relative populations.

    • Calculate K = [major conformer] / [minor conformer].

    • Calculate ΔG = -RTlnK, where T is the temperature in Kelvin at which the spectrum was acquired.

  • Validation: Repeat the process by warming the sample back to room temperature to ensure the spectral changes are reversible, confirming a true thermodynamic equilibrium rather than a chemical decomposition.

G start Start: Purified Sample prep Sample Prep Dissolve in low-temp solvent (e.g., CD₂Cl₂) start->prep rt_nmr Acquire Spectrum @ 298 K (Baseline) prep->rt_nmr cool Cool Sample Equilibrate for 10 min rt_nmr->cool low_t_nmr Acquire Spectrum @ Low Temp (e.g., 183 K) cool->low_t_nmr cool->low_t_nmr Repeat at increments analysis Data Analysis Integrate signals Calculate K and ΔG low_t_nmr->analysis end End: ΔG Determined analysis->end

Caption: Experimental workflow for a Variable-Temperature (VT) NMR analysis.

Computational Chemistry Approach: Density Functional Theory (DFT)

Computational modeling provides invaluable quantitative insights into the energetics of different conformers, complementing experimental data.[19][20]

  • Conformational Search: An initial search is performed using molecular mechanics (e.g., MMFF94 force field) to identify all low-energy potential conformers.[21]

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)), to find their true energy minima.[19] Frequency calculations are performed to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy) for Gibbs free energy calculations.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool used to dissect the calculated wavefunction.[16] It can quantify the energy of specific stereoelectronic interactions, such as the n → σ* hyperconjugation responsible for the anomeric effect, providing a causal explanation for observed stability trends.

  • Structure Generation: Build the 3D structure of the spirocyclic amine in a molecular editor.

  • Conformational Search: Submit the structure to a systematic or stochastic conformational search algorithm to generate a family of low-energy conformers.

  • DFT Optimization: Take the lowest energy conformers (e.g., all within 10 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a validated DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p) with a solvent model like SMD or PCM).[20]

  • Energy Extraction: From the output files, extract the Gibbs free energies for each optimized conformer. Calculate the relative free energy (ΔΔG) of each conformer with respect to the global minimum.

  • NBO Analysis (Optional but Recommended): For the most stable conformers, perform a single-point energy calculation with the NBO analysis keyword. Analyze the output to identify and quantify the stabilization energy (E2) of key hyperconjugative interactions.

  • Validation: Compare the calculated ΔG values with those obtained experimentally from VT-NMR. A good correlation between theoretical and experimental results validates the chosen level of theory.

G start Start: 3D Structure conf_search Conformational Search (e.g., MMFF94) start->conf_search dft_opt DFT Optimization & Freq. (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Low-energy conformers energy_calc Calculate Relative ΔG dft_opt->energy_calc nbo NBO Analysis Quantify n → σ* interactions dft_opt->nbo Optional compare Compare with NMR Data energy_calc->compare nbo->compare end End: Validated Model compare->end

Caption: Computational workflow for DFT-based conformational analysis.

Data Interpretation and Case Study

Let's consider a hypothetical N-Boc-2-azaspiro[3.5]nonane system. The key conformational question is the orientation of the Boc group on the piperidine ring.

ConformerKey Strain FeatureRelative ΔG (kcal/mol) (Calculated)Predicted Population (298 K)
Equatorial-Boc Minimal steric strain0.00~95%
Axial-Boc 1,3-diaxial interaction with axial H's+1.8~5%

In this case, the significant steric repulsion between the axial Boc group and the axial protons at the C3 and C5 positions would heavily destabilize that conformer. The calculated energy difference of 1.8 kcal/mol strongly predicts that the equatorial conformer will be the overwhelmingly dominant species in solution. An experimental VT-NMR study would be expected to show only one major set of signals down to very low temperatures, confirming this computational prediction.

Conclusion and Future Perspectives

The thermodynamic stability of spirocyclic N-Boc-protected amines is a multifaceted issue governed by a delicate balance of steric and stereoelectronic forces. A comprehensive understanding of these factors is not merely an academic exercise; it is a critical component of rational drug design. By leveraging the predictive power of computational chemistry alongside the definitive empirical evidence from NMR spectroscopy, researchers can confidently determine the three-dimensional structure of their molecules. This knowledge enables the design of ligands with optimal pre-organization for target binding, ultimately accelerating the discovery and development of safer and more effective medicines. The principles outlined in this guide provide a robust framework for the analysis and strategic manipulation of conformation in these valuable chemical scaffolds.

References

  • Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
  • Thermodynamics and Kinetics of Spiro-Heterocycle Formation Mechanism: Computational Study. Global Journal of Pure and Applied Sciences.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deriv
  • Structural Confirmation of Amino-PEG12-Boc Derivatives using NMR Spectroscopy. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Steric Hindrance. YouTube. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Anomeric Effect in Organic Chemistry. ResearchGate. [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . ResearchGate. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. [Link]

  • Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2 -adamantane] and N-methylspiro[piperidine-2,2 -adamantane] using NMR spectroscopy and theoretical calculations. RSC Publishing. [Link]

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Anomeric effects at carbon involving lone pairs originating from one or two nitrogens. Henry Rzepa's Blog. [Link]

  • Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry. [Link]

  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. YouTube. [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Boc Deprotection Protocol for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Context Spirocyclic aliphatic amines, such as the 9-oxa-1-azas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Context

Spirocyclic aliphatic amines, such as the 9-oxa-1-azaspiro[4.5]decane scaffold, are highly valued in modern drug discovery as conformationally restricted bioisosteres for piperidines and morpholines. They offer improved pharmacokinetic properties, enhanced metabolic stability, and increased sp³ character (Fsp³).

The compound Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate features an acid-labile tert-butyloxycarbonyl (Boc) group protecting a primary amine at the 3-position, alongside a free, basic secondary amine at the 1-position. Removing this Boc group to yield the free diamine is a critical synthetic step. However, the presence of the basic internal secondary amine fundamentally alters the stoichiometric requirements of standard deprotection protocols.

Chemical & Physical Properties

To design an effective protocol, we must first analyze the quantitative and structural properties of the substrate and its target product.

Table 1: Substrate and Product Profiling

PropertyStarting MaterialDeprotected Product (Di-salt)
Chemical Name Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate9-oxa-1-azaspiro[4.5]decan-3-amine
Molecular Formula C₁₃H₂₄N₂O₃C▵H₁₆N₂O (Free Base)
Molecular Weight ~256.34 g/mol ~156.23 g/mol (Free Base)
Basic Centers 1 (N1 secondary spiro-amine)2 (N1 sec. amine, N3 prim. amine)
Acid Sensitivity High (Boc carbamate)Stable (Aliphatic diamine)

Mechanistic Insights: The "Spirocyclic Basicity Factor"

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than blindly following standard operating procedures. The deprotection of a Boc group proceeds via an acid-catalyzed cleavage, generating a tert-butyl carbocation, carbon dioxide, and the free amine[1][2].

However, this specific spirocyclic substrate exhibits the "Spirocyclic Basicity Factor" :

  • Stoichiometric Consumption: The N1 secondary amine is significantly more basic than the carbonyl oxygen of the Boc group. Upon the addition of acid, the N1 amine is immediately protonated, consuming exactly 1.0 equivalent of acid to form a salt.

  • Excess Acid Requirement: Cleavage of the Boc group cannot commence until the less basic Boc carbonyl oxygen is protonated. Therefore, catalytic acid is entirely ineffective here; a large stoichiometric excess (5–20 equivalents) is strictly required to drive the equilibrium forward[1].

  • Scavenger Independence: In peptide synthesis, carbocation scavengers (e.g., anisole, TIPS) are mandatory to prevent the highly reactive tert-butyl cation from alkylating sensitive aromatic residues (like tryptophan)[2]. Because the 9-oxa-1-azaspiro[4.5]decane scaffold is completely aliphatic and lacks nucleophilic aromatic rings, the tert-butyl cation harmlessly eliminates into isobutylene gas. Scavengers are therefore unnecessary, streamlining the post-reaction workup.

Mechanistic Workflow Visualization

G Start Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (Free Base) Acid Acid Addition (TFA or HCl) Start->Acid Protonation Step 1: Protonation of N1 Amine (Consumes 1 eq. Acid) Acid->Protonation Cleavage Step 2: Protonation of Boc Carbonyl & Cleavage of tert-Butyl Cation Protonation->Cleavage Decarboxylation Step 3: Decarboxylation (-CO2) & Release of Isobutylene Cleavage->Decarboxylation Product 9-oxa-1-azaspiro[4.5]decan-3-amine (Di-salt Form) Decarboxylation->Product

Mechanistic workflow of Boc deprotection accounting for the basic N1 spirocyclic amine.

Experimental Protocols

Below are two validated, self-monitoring protocols for this transformation. Method A is the standard discovery-scale approach, while Method B is highly recommended for its superior isolation profile.

Method A: TFA-Mediated Deprotection in Dichloromethane (DCM)

This is the most ubiquitous method in organic synthesis, yielding the di-trifluoroacetate salt[2][3].

  • Reaction Setup: Dissolve Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial protonation of the N1 amine is exothermic; cooling prevents localized heating and potential side reactions.

  • Acid Addition: Slowly add neat Trifluoroacetic Acid (TFA) dropwise to the stirring solution until a final ratio of 20–50% v/v TFA in DCM is reached (approx. 10–20 eq)[3].

  • Deprotection & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Self-Validation: Monitor via TLC. The starting material will be UV-inactive but stains with PMA; the product will remain at the baseline and stain intensely purple/pink with Ninhydrin due to the newly liberated primary amine.

  • Work-up: Concentrate the mixture in vacuo (rotary evaporator) to remove all DCM and the majority of the volatile TFA.

  • Isolation: Triturate the resulting thick oil with cold, anhydrous diethyl ether. The 9-oxa-1-azaspiro[4.5]decan-3-amine di-TFA salt will precipitate. Filter, wash with additional ether, and dry under high vacuum.

Method B: HCl-Mediated Deprotection in 1,4-Dioxane (Preferred)

This method utilizes 4M HCl in dioxane, a highly efficient reagent system that often allows for the direct precipitation of the product as a clean dihydrochloride salt, bypassing the need for chromatographic purification ()[4][5].

  • Reaction Setup: Place the substrate (1.0 eq) in a round-bottom flask. If the substrate is a viscous oil, dissolve it in a minimal volume (1-2 mL/mmol) of anhydrous methanol or DCM[3].

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 eq of HCl) at room temperature[4].

  • Deprotection: Stir the mixture vigorously at room temperature for 30 to 60 minutes. Self-Validation: The reaction will visibly bubble as isobutylene and CO₂ gases are evolved[1][2].

  • Direct Precipitation: As the Boc group is cleaved, the highly polar diamine dihydrochloride salt will crash out of the relatively non-polar dioxane solution as a white precipitate, serving as a visual indicator of reaction progress[3].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and any cleaved tert-butyl byproducts.

  • Drying: The resulting dihydrochloride salt is highly hygroscopic. Dry it immediately in a vacuum desiccator over P₂O₅ or NaOH pellets.

Method Comparison & Data Presentation

Table 2: Quantitative Comparison of Deprotection Workflows

ParameterMethod A: TFA / DCMMethod B: 4M HCl / Dioxane
Reagent Equivalents 10 - 20 eq5 - 10 eq
Reaction Time 1.0 - 2.0 hours0.5 - 1.0 hours
Isolated Salt Form Di-Trifluoroacetate SaltDihydrochloride Salt
Gas Evolution ModerateHigh (Visible bubbling)
Isolation Method Evaporation followed by TriturationDirect Precipitation & Filtration
Scalability Excellent (Discovery/Lab scale)Superior (Process/Kilo scale)

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Source: PubMed. URL:[Link]

  • Grokipedia Chemical Database. (2025). tert-Butyloxycarbonyl protecting group: Mechanisms and Scavengers. Source: Grokipedia. URL:[Link]

Sources

Application

Cross-coupling reactions involving Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

An in-depth guide to the strategic application of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate in palladium-catalyzed cross-coupling reactions, designed for professionals in synthetic chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate in palladium-catalyzed cross-coupling reactions, designed for professionals in synthetic chemistry and drug development.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics. This involves moving away from planar, two-dimensional molecules towards complex, three-dimensional structures that can offer superior pharmacological properties. Spirocyclic scaffolds, such as the 9-oxa-1-azaspiro[4.5]decane core, are at the forefront of this movement.[1] Their rigid, defined three-dimensional geometry can enhance binding affinity and selectivity for biological targets, while often improving physicochemical properties like solubility and metabolic stability.

The molecule Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a particularly valuable building block. It possesses two distinct nitrogen centers amenable to functionalization:

  • A secondary amine at the N-1 position, integral to the spirocyclic core.

  • A primary amine at the C-3 position, which is protected by a tert-butyloxycarbonyl (Boc) group.

This dual functionality allows for selective chemical modification. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method to directly functionalize the N-1 position, creating carbon-nitrogen bonds to introduce aryl or heteroaryl moieties.[2][3] This guide provides detailed protocols and expert insights into leveraging this reaction for the synthesis of novel, drug-like molecules.

Core Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under relatively mild conditions with broad substrate scope.[2][4] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4]

The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Amine Coordination & Deprotonation (Base) pd2_complex->ligand_exchange R'R''NH pd_amido L_nPd(II)(Ar)(NR'R'') ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: N-Arylation of the Spirocyclic Core

This protocol details a general procedure for the palladium-catalyzed N-arylation of the secondary amine within Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate using an aryl bromide as the coupling partner.

Objective: To synthesize N-Aryl-Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate derivatives for screening libraries and further synthetic elaboration.

Reaction Scheme:

(Self-hosted image of the specific chemical reaction)

Materials and Reagents
Reagent/MaterialPurposeSupplier ExamplePurity/Grade
Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamateAmine SubstrateSigma-Aldrich>95%
Aryl Bromide (e.g., 4-Bromoanisole)Coupling PartnerTCI Chemicals>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Pre-catalystStrem Chemicals97%
RuPhosLigandSigma-Aldrich>98%
Sodium tert-butoxide (NaOtBu)BaseAcros Organics>98% (sublimed)
TolueneSolventFisher ChemicalAnhydrous, >99.8%
Schlenk flask or reaction vial with septumReaction VesselVWR---
Nitrogen or Argon gas supplyInert AtmosphereAirgasHigh Purity
Diethyl ether, Ethyl acetate, HexanesSolvents for Work-up & Chromatography---ACS Grade
Celite® 545Filtration Aid------
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent------
Step-by-Step Experimental Protocol

Causality: The success of this reaction is highly dependent on the exclusion of oxygen and moisture, which can degrade the sensitive Pd(0) catalyst and phosphine ligands. Therefore, all steps must be performed under an inert atmosphere using proper Schlenk line or glovebox techniques.

  • Inert Atmosphere Setup:

    • Place the reaction vial, a magnetic stir bar, and the required amounts of Pd₂(dba)₃, RuPhos, and NaOtBu into an oven at 120 °C for at least 4 hours to remove residual moisture.

    • Transfer the hot vial into a desiccator to cool under vacuum. Once at room temperature, move the vial into a nitrogen-filled glovebox. Alternatively, for a Schlenk line setup, assemble the glassware hot, and cycle between vacuum and inert gas (3x) to establish an inert atmosphere.

  • Charging the Reaction Vessel (Inside Glovebox or under positive N₂ flow):

    • To the reaction vial, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%).

    • Add RuPhos (9.4 mg, 0.02 mmol, 4 mol%).

    • Add NaOtBu (67 mg, 0.7 mmol, 1.4 equiv).

    • Expert Insight: The use of a bulky, electron-rich biarylphosphine ligand like RuPhos is crucial.[5] Its steric bulk facilitates the final reductive elimination step, while its electronic properties stabilize the active Pd(0) catalyst, enhancing reaction efficiency, particularly with sterically hindered secondary amines.

  • Addition of Reactants and Solvent:

    • Add Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (128 mg, 0.5 mmol, 1.0 equiv).

    • Add the aryl bromide (e.g., 4-bromoanisole, 112 mg, 0.6 mmol, 1.2 equiv).

    • Add 2.5 mL of anhydrous toluene via syringe.

    • Seal the vial tightly with a septum cap.

  • Reaction Execution:

    • Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 20 mL of diethyl ether.

    • Filter the suspension through a short plug of Celite® to remove palladium black and inorganic salts. Wash the plug with an additional 10 mL of diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate) is typically effective for separating the product from starting materials and byproducts.

    • Combine the product-containing fractions and remove the solvent in vacuo to afford the pure N-arylated spirocycle. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Optimization
ObservationPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (degraded by O₂/H₂O).Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a palladium pre-catalyst (e.g., RuPhos Pd G3) which is more air-stable.
Base is not strong enough or has degraded.Use freshly opened or sublimed NaOtBu. Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
Formation of Byproducts Hydrodehalogenation of the aryl halide.Lower the reaction temperature. Ensure the base is not contaminated.
Ligand degradation.Screen alternative ligands. For electron-poor aryl halides, a different ligand like XPhos might be more suitable.
Difficulty in Purification Product co-elutes with starting material.Adjust the polarity of the chromatography eluent system. If the product is basic, adding 0.5% triethylamine to the eluent can improve peak shape and separation.

Alternative Synthetic Strategy: Functionalization at the C-3 Position

The presence of the Boc-protected amine at the C-3 position opens a pathway for orthogonal functionalization. This allows for the synthesis of derivatives that are modified at a different site on the spirocyclic scaffold.

Orthogonal_Functionalization cluster_path1 Pathway A: N-1 Functionalization cluster_path2 Pathway B: C-3 Functionalization start Starting Material (Boc-Protected Spiroamine) buchwald Buchwald-Hartwig (Ar-X, Pd-cat, Base) start->buchwald deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection product_A N-1 Arylated Product buchwald->product_A primary_amine Free Primary Amine Intermediate deprotection->primary_amine buchwald_2 Buchwald-Hartwig (Ar-Y, Pd-cat, Base) primary_amine->buchwald_2 product_B C-3 N-Arylated Product buchwald_2->product_B

Caption: Orthogonal functionalization pathways for the spiroamine.

This two-step sequence involves:

  • Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This reaction is typically clean and high-yielding, exposing the primary amine.

  • Second Cross-Coupling: The resulting spirocycle, now possessing a free primary amine at C-3 and a secondary amine at N-1, can be subjected to a second, distinct Buchwald-Hartwig amination. Selective N-arylation of the primary amine over the secondary amine can often be achieved by carefully choosing the reaction conditions, as primary amines are generally more reactive.

This orthogonal approach dramatically expands the synthetic possibilities, enabling the creation of highly complex and diverse molecular architectures from a single, versatile building block.

Conclusion

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a high-value scaffold for the synthesis of novel 3D-rich compounds. The robust and well-established Buchwald-Hartwig amination provides a reliable method for the direct functionalization of its spirocyclic nitrogen core. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently generate libraries of N-arylated derivatives for applications in drug discovery and materials science. Furthermore, the potential for orthogonal functionalization via the protected C-3 amine offers a strategic advantage for building molecular complexity.

References

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Ghaffari, T., & Etesami, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343–19363. [Link]

  • van der Slot, A. (2012). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Vantourout, J. C. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 16–22. [Link]

Sources

Method

Application Note &amp; Protocol: N-Alkylation of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate via Reductive Amination

Introduction: The Significance of the Spirocyclic Scaffold Spirocyclic systems, particularly those incorporating heteroatoms, are privileged structural motifs in modern medicinal chemistry.[1][2][3] The 9-oxa-1-azaspiro[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, are privileged structural motifs in modern medicinal chemistry.[1][2][3] The 9-oxa-1-azaspiro[4.5]decane core represents a three-dimensional scaffold that offers distinct exit vectors for substituent placement, enabling fine-tuning of physicochemical properties and biological activity. N-alkylation of the secondary amine at the 1-position of this scaffold is a critical step in generating diverse chemical libraries for drug discovery programs.

This application note provides a detailed protocol for the N-alkylation of tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. We will focus on the reductive amination pathway, a robust and highly selective method for forming C-N bonds. This approach offers significant advantages over direct alkylation with alkyl halides, including milder reaction conditions, avoidance of over-alkylation, and a broader substrate scope. The protocol herein employs sodium triacetoxyborohydride (NaBH(OAc)₃), a chemoselective reducing agent that is exceptionally well-suited for this transformation.[4][5]

The Strategic Choice: Reductive Amination

Reductive amination is a cornerstone reaction in amine synthesis, proceeding in a one-pot fashion through two key mechanistic steps.[6][7]

  • Iminium Ion Formation: The secondary amine of the spirocycle reacts with a carbonyl compound (an aldehyde or ketone) to form a carbinolamine intermediate. This intermediate readily dehydrates, often catalyzed by a weak acid, to generate a tertiary iminium ion.

  • In Situ Reduction: A mild and selective reducing agent, present in the same pot, reduces the electrophilic iminium ion to the desired tertiary amine product.

The success of this one-pot strategy hinges on the choice of the reducing agent. It must be capable of reducing the iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose.[4][5] The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, making it selective for the protonated imine (iminium ion) over aldehydes and generally inert towards ketones under the reaction conditions.[6][8] This selectivity prevents the wasteful consumption of the carbonyl starting material and the formation of alcohol byproducts.[4]

Reaction Mechanism: N-Alkylation via Reductive Amination

G Amine Spirocyclic Amine (Secondary) Iminium Iminium Ion Intermediate Amine->Iminium + H₂O Carbonyl Aldehyde / Ketone Carbonyl->Iminium - H₂O STAB NaBH(OAc)₃ (STAB) Product N-Alkylated Product (Tertiary Amine) STAB->Product H⁻ source Iminium->Product Reduction Byproduct Boron Byproducts + H₂O

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate with an aldehyde. Modifications for ketone substrates are noted.

Materials and Equipment
  • tert-Butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (1.0 eq.)

  • Aldehyde (e.g., benzaldehyde, 1.1–1.2 eq.) or Ketone (1.2–1.5 eq.)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[5][9]

  • Glacial acetic acid (optional, catalytic amount, e.g., 0.1 eq., particularly for ketones)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware

  • TLC plates (silica gel) and LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1–0.2 M. Stir until all solids are dissolved. Add the aldehyde (1.1 eq.) via syringe.

    • Rationale: Anhydrous aprotic solvents are crucial as STAB is water-sensitive.[4][9] DCE is a preferred solvent for these reactions.[5]

  • Iminium Formation: Stir the mixture at room temperature for 20–30 minutes.

    • Rationale: This initial period allows for the formation of the key iminium ion intermediate before the introduction of the reducing agent. For less reactive ketones, adding a catalytic amount of acetic acid and extending this stirring time may be necessary.[5]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution in portions over 5–10 minutes.

    • Rationale: STAB can react with moisture in the air. Portion-wise addition helps control any potential exotherm and ensures the reagent is well-dispersed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–16 hours. Monitor the consumption of the starting amine by TLC (staining with ninhydrin can be helpful if the starting material is visible, or KMnO₄) or, more definitively, by LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup and Quenching: Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Rationale: The basic quench neutralizes any remaining acetic acid (if used) and decomposes any unreacted borohydride reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Carbonyl (Aldehyde/Ketone) A->B C 3. Stir (Iminium Formation) B->C D 4. Add STAB C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench (aq. NaHCO₃) E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify (Chromatography) H->I J Characterize Product (NMR, MS) I->J

Caption: High-level experimental workflow for N-alkylation.

Representative Reaction Parameters

The following table summarizes typical conditions for the N-alkylation of the title compound with various electrophiles. Yields are representative for this class of transformation and may vary.

EntryCarbonyl ElectrophileEquivalentsReducing Agent (eq.)SolventTemp (°C)Time (h)Typical Yield
1Benzaldehyde1.1NaBH(OAc)₃ (1.5)DCE23485–95%
2Isobutyraldehyde1.2NaBH(OAc)₃ (1.5)DCM23380–90%
3Cyclohexanone1.5NaBH(OAc)₃ (2.0)DCE231275–85%
44-Methoxyacetophenone1.5NaBH(OAc)₃ (2.0)DCE231670–80%

Product Characterization

Confirmation of the N-alkylated product structure is achieved through standard analytical techniques:

  • ¹H NMR: The most telling change is the disappearance of the N-H proton signal of the secondary amine. New signals corresponding to the protons of the newly installed alkyl group will appear (e.g., benzylic -CH₂- protons around 3.5-4.0 ppm).

  • ¹³C NMR: Appearance of new signals in the aliphatic or aromatic region corresponding to the carbons of the added alkyl group.

  • Mass Spectrometry (LC-MS): The molecular ion peak ([M+H]⁺) will increase by the mass of the added alkyl group (calculated as the mass of the carbonyl minus the mass of an oxygen atom, plus the mass of two hydrogen atoms).

Boc Group Integrity and Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The conditions described in this protocol (neutral or with catalytic acetic acid) are sufficiently mild to preserve the integrity of the Boc group.[5] However, care should be taken to avoid strongly acidic conditions during workup or purification.

If subsequent removal of the Boc group is required, standard procedures can be employed, such as treatment with trifluoroacetic acid (TFA) in DCM or with HCl in a solvent like 1,4-dioxane or ethyl acetate.[10][11] Thermal deprotection methods have also been reported and can be advantageous in avoiding acidic reagents entirely.[12][13]

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1106–1114. [Link]

  • Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie, 355(10), e2200224. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Omega. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reductive Amination in the Synthesis of Medical Substances. Molecules, 26(6), 1541. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Issues with Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate in Organic Solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated support center for troubleshooting solubility challenges with Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. This...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated support center for troubleshooting solubility challenges with Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate. This guide is designed to provide you with in-depth technical assistance, drawing upon fundamental principles of organic chemistry and extensive field experience. We aim to equip you with the knowledge to overcome common hurdles in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempts to dissolve Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate in common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) at room temperature are resulting in a fine suspension. Is this typical for this compound?

Answer:

Yes, it is quite common to observe limited solubility for this compound in moderately polar aprotic solvents at room temperature. The underlying cause is rooted in the molecule's distinct structural characteristics. It possesses a rigid, three-dimensional spirocyclic core, which contributes to significant crystal lattice energy.[1] Additionally, the presence of both a polar carbamate moiety and a non-polar tert-butyloxycarbonyl (Boc) group creates a complex solubility profile.[2] To achieve dissolution, the solvent must effectively overcome this lattice energy by establishing favorable interactions with these different regions of the molecule.

Initial Troubleshooting Workflow:

The first steps in addressing poor solubility should involve systematically increasing the energy of the system or exploring a wider range of solvent polarities.

Caption: Initial workflow for addressing solubility issues.

Step-by-Step Protocol: Enhancing Dissolution

  • Controlled Heating: Gently warm the solvent-solute mixture to 40-50 °C with continuous stirring. Increasing the temperature enhances the kinetic energy of the solvent molecules, improving their ability to solvate the solute.[3]

  • Sonication: If heating is not desirable or fully effective, utilize an ultrasonic bath. Sonication provides mechanical energy that helps to break down solute agglomerates, increasing the surface area available for solvation.[4]

  • Solvent Screening: A systematic approach to solvent selection is crucial. The table below provides a general guide to the expected solubility based on solvent class.

Table 1: Expected Solubility of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Solvent ClassExamplesExpected Solubility at Room TemperatureRationale & Considerations
Non-Polar Hexanes, TolueneVery PoorThese solvents cannot effectively interact with the polar carbamate group.
Ethers THF, Diethyl EtherPoor to ModerateOffer some polarity but may not be sufficient to overcome crystal lattice energy without heating.
Chlorinated DCM, ChloroformModerateOften require heating or a co-solvent to achieve desired concentrations.
Polar Aprotic DMF, DMSO, AcetonitrileGood to ExcellentTheir high polarity effectively solvates the carbamate moiety. However, they have high boiling points, which can complicate product isolation.
Polar Protic Methanol, EthanolGoodThe hydroxyl group can hydrogen bond with the carbamate, aiding dissolution. Be cautious with prolonged heating, as this can affect the stability of the Boc group.[5]
Question 2: I was able to dissolve the compound in DCM by heating, but it precipitated upon cooling. How can I maintain a stable solution at room temperature?

Answer:

This phenomenon, known as recrystallization or "crashing out," indicates that the solution is supersaturated at room temperature. The most effective strategy to counteract this is the use of a co-solvent system. A small amount of a highly polar solvent can dramatically improve the solvating power of a less polar bulk solvent.

The Principle of Co-Solvency:

A co-solvent disrupts the solute's crystal lattice by providing more favorable intermolecular interactions.[2] For this particular molecule, a polar co-solvent will interact strongly with the carbamate group, while the bulk solvent (like DCM) solvates the non-polar Boc group and the spirocyclic backbone.

Recommended Co-Solvent Systems:

  • DCM / Methanol: A mixture of 95:5 (v/v) DCM:Methanol is an excellent starting point. The methanol will significantly enhance the polarity of the solvent system.

  • THF / DMF: For a fully aprotic system, a small addition of DMF to THF can be very effective. Start with a 98:2 (v/v) ratio.

Logical Flow for Co-Solvent Optimization:

G A Precipitation on Cooling B Select Primary Solvent (e.g., DCM) A->B C Select Polar Co-Solvent (e.g., MeOH) B->C D Prepare Test Solutions (e.g., 99:1, 98:2, 95:5) C->D E Dissolve with Gentle Heat D->E F Cool to Room Temperature E->F G Observe for Stability F->G H Optimized Stable Solution G->H

Caption: Workflow for optimizing a co-solvent system.

Question 3: Are there any chemical stability concerns I should be aware of when heating Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate to aid dissolution?

Answer:

Yes, chemical stability is a critical factor, primarily related to the Boc protecting group. The Boc group is designed to be labile under acidic conditions, and this cleavage is accelerated by heat.[6]

Key Stability Considerations:

  • Acidic Contaminants: Ensure that your solvents are free from acidic impurities. For instance, DCM can degrade over time to produce trace amounts of HCl. Using freshly distilled or inhibitor-free solvents is recommended.

  • Choice of Protic Solvents: While alcohols like methanol are good solvents, prolonged heating in their presence could potentially lead to transesterification of the carbamate, although this is generally a slow process under neutral conditions.[7]

  • Monitoring for Degradation: If your experimental conditions require prolonged heating, it is best practice to monitor the stability of your compound. This can be easily done by taking small aliquots at different time points and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new spots or peaks.

Table 2: Potential Degradation Pathways and Mitigation

ConditionPotential ReactionMitigation Strategy
Acidic pH + Heat Boc-group cleavage to form the free amine.Use high-purity, neutral solvents. If necessary, add a non-nucleophilic base like triethylamine (1-2 mol%).[8]
Prolonged Heating in Alcohols Transesterification of the carbamate.Minimize heating time and temperature. If possible, opt for polar aprotic solvents for extended reactions at high temperatures.

By understanding the interplay between the compound's structure and solvent properties, you can systematically and effectively overcome solubility challenges, ensuring the integrity and success of your experiments.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Stavchansky, S., & Gutta, K. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91-95.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. Retrieved from [Link]

  • Talekar, S. (2024, June 11). Formulation Classroom Pt1 Ep2 - Factors Affecting Solubility. YouTube. Retrieved from [Link]

  • Shtyrlin, Y. G., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 27(15), 4987.
  • Li, Y., et al. (2021). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters, 23(20), 7859–7864.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263.
  • NextSDS. (n.d.). tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-287.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection in Spirocyclic Carbamates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected synthetic roadblocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected synthetic roadblocks. While the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, its removal in spirocyclic scaffolds —highly privileged structures in modern medicinal chemistry 1[1]—often triggers catastrophic side reactions.

The rigid, sterically hindered nature of the quaternary spiro-center significantly slows down carbamate cleavage. Researchers often compensate by increasing acid concentration or reaction times, which inadvertently amplifies the accumulation of the highly reactive tert-butyl carbocation and promotes backbone destruction 2[2]. This guide provides field-proven, self-validating methodologies to bypass these issues.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My LC-MS shows a +56 Da mass adduct after Boc deprotection. What is happening, and how do I stop it? Causality: You are observing electrophilic tert-butylation. During acid-catalyzed cleavage, the Boc group liberates a tert-butyl cation. If not immediately quenched, this potent electrophile will alkylate electron-rich aromatic rings (e.g., indole, phenol) via a Friedel-Crafts mechanism, or attack nucleophilic residues like methionine and cysteine [[3]](3]. Solution: You must incorporate a nucleophilic scavenger cocktail (e.g., Triethylsilane and Thioanisole) into your trifluoroacetic acid (TFA) mixture to kinetically outcompete your substrate for the carbocation 4[4].

Q2: I am isolating a product with a +96 Da mass increase. Is this incomplete deprotection? Causality: No, this is N-trifluoroacetylation. In the presence of concentrated TFA, especially during the concentration phase (evaporation under reduced pressure), TFA can act as an acylating agent, converting your newly liberated spirocyclic amine into a trifluoroacetamide 5[5]. Solution: Never heat your reaction flask above 30 °C during solvent removal. Add 2–5% water to your cleavage cocktail to hydrolyze reactive acylium intermediates.

Q3: My spiro-oxindole core is undergoing ring-opening during standard TFA deprotection. Are there milder alternatives? Causality: Spirocyclic systems with adjacent heteroatoms or strained rings are highly susceptible to acid-catalyzed retro-Mannich or backbone cleavage reactions 2[2]. Solution: Pivot to a Lewis acid or silyl-mediated deprotection. Using a catalytic amount of Trimethylsilyl iodide (TMSI) alongside N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for neutral-like deprotection, completely bypassing harsh protic acids [[6]](6]. Alternatively, oxalyl chloride in methanol offers a mild, room-temperature cleavage pathway 7[7].

Part 2: Workflow & Decision Matrix

To ensure experimental success, follow this logical decision tree to select the appropriate deprotection strategy for your specific spirocyclic carbamate.

G Start Spirocyclic N-Boc Substrate CheckAcid Acid-Sensitive Core or Ring-Opening Risk? Start->CheckAcid MildCond Mild Cleavage: TMSI / BSTFA CheckAcid->MildCond Yes StrongCond Standard Cleavage: TFA/DCM (1:1) CheckAcid->StrongCond No Product Pure Spirocyclic Amine MildCond->Product CheckNu Nucleophilic Residues Present? (e.g., Trp, Tyr) StrongCond->CheckNu AddScav Add Scavenger Cocktail: TES / Thioanisole / H2O CheckNu->AddScav Yes NoScav Standard Workup CheckNu->NoScav No AddScav->Product NoScav->Product

Workflow for selecting Boc deprotection conditions for spirocyclic carbamates.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct additive is a game of kinetics. The table below summarizes the quantitative parameters required to optimize your cleavage cocktail.

Reagent / ScavengerMechanism of ActionOptimal ConcentrationTarget Side Reaction Prevented
Triethylsilane (TES) Hydride donor; rapidly reduces the tert-butyl cation to inert isobutane gas.2.5% – 5.0% (v/v)Electrophilic tert-butylation of aromatic rings (e.g., Indole, Phenol).
Thioanisole Soft nucleophile; acts as a highly efficient carbocation trap.2.5% – 5.0% (v/v)Alkylation of sulfur-containing residues (Methionine, Cysteine).
Water (H₂O) Hard nucleophile; hydrolyzes reactive acylium intermediates.1.0% – 5.0% (v/v)N-Trifluoroacetylation of the newly liberated spirocyclic amine.
TMSI / BSTFA Silylates the carbonyl oxygen, inducing mild, room-temperature decarboxylation.0.2 eq TMSI / 2.2 eq BSTFAAcid-catalyzed spiro-ring opening and backbone cleavage.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction deviates from the expected pathway, you can diagnose and halt it before the material is lost.

Protocol A: Scavenger-Optimized Protic Cleavage (For Robust Spirocycles)

Use this protocol when your spirocyclic core is stable to strong acids, but you need to prevent tert-butylation and trifluoroacetylation.

Step 1: Cocktail Preparation

  • Prepare a cleavage cocktail of TFA / Dichloromethane (DCM) / Triethylsilane (TES) / Water in a ratio of 50:45:2.5:2.5 (v/v).

  • Causality: The DCM dilutes the TFA to prevent backbone cleavage, TES destroys the tert-butyl cation, and water prevents acylium ion formation.

Step 2: Reaction Execution

  • Dissolve the spirocyclic N-Boc substrate (1.0 mmol) in 5 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Add 5 mL of the pre-chilled cleavage cocktail dropwise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation Check 1: Monitor by TLC (Stain with Ninhydrin). A successful deprotection will yield a spot that turns deep purple/blue upon heating, confirming the presence of a free secondary/primary amine.

Step 3: Controlled Workup

  • Concentrate the mixture under reduced pressure. Critical: Maintain the water bath strictly below 30 °C.

  • Validation Check 2: Analyze the crude residue via LC-MS. The target mass should match the exact mass of the free amine. If a +96 Da peak is present, the water bath temperature was too high, resulting in trifluoroacetylation.

Protocol B: Silyl-Mediated Catalytic Deprotection (For Fragile Spirocycles)

Use this protocol for highly strained spiro-oxindoles or acid-sensitive spiro-piperidines where TFA causes ring-opening 6[6].

Step 1: Silylation Activation

  • Suspend the N-Boc spirocycle (1.0 mmol) in 6 mL of anhydrous Acetonitrile (MeCN).

  • Add 2.2 equivalents of BSTFA. Stir for 10 minutes until a clear solution forms.

  • Causality: BSTFA acts as a potent silylating agent, increasing the electrophilicity of the carbamate carbonyl and preparing it for mild cleavage.

Step 2: Catalytic Cleavage

  • Add 0.2 equivalents of Trimethylsilyl iodide (TMSI) dropwise. Stir at ambient temperature for 15 hours.

  • Causality: TMSI attacks the activated carbamate, forming a silyl ester intermediate that spontaneously decarboxylates without the need for harsh protic acids, preserving the spirocyclic backbone.

Step 3: Quenching and Isolation

  • Quench the reaction by adding 6 equivalents of water, followed by 6 mL of methyl tert-butyl ether (MTBE).

  • Validation Check: The zwitterionic or free amine product will often precipitate directly from this solvent mixture. Filter the solid and verify purity via NMR; the absence of a large singlet at ~1.4 ppm confirms complete Boc removal.

Part 5: References

  • tert-Butyloxycarbonyl protecting group Grokipedia URL: [Link]

  • CN113056475A - Deprotection method for peptide compound or amide compound... Google Patents URL:

  • TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids ResearchGate URL:[Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride RSC Advances (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Spirocyclic Amine Functionalization

Welcome to the Advanced Technical Support Center for spirocyclic amine functionalization. Spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane, homospiromorpholine) are highly prized in modern drug discovery for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic amine functionalization. Spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane, homospiromorpholine) are highly prized in modern drug discovery for their rigid, three-dimensional architectures and high fraction of sp³-hybridized carbons ( Fsp3​ )[1]. However, the extreme steric hindrance generated by the adjacent quaternary spiro-center often severely restricts the functionalization of the nitrogen atom.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Module 1: Buchwald-Hartwig N-Arylation

FAQ & Troubleshooting

Q: My Buchwald-Hartwig coupling with a 2-oxa-6-azaspiro[3.3]heptane derivative is yielding <15% product, with significant protodehalogenation of the aryl bromide. What is going wrong? A: The failure is kinetically driven. In the catalytic cycle, the bulky spirocyclic amine struggles to coordinate to the Pd(II)-aryl intermediate. Because amine coordination and subsequent deprotonation are slow, the Pd(II) complex undergoes competitive protodehalogenation (yielding Ar-H) or catalyst degradation. Solution: You must force the geometry of the Pd-intermediate to favor reductive elimination. Switch to a ligand with a wide bite angle, such as Xantphos (~111°). This wide angle physically compresses the aryl and amine ligands into a cis conformation on the palladium center, drastically accelerating the reductive elimination step before side reactions can occur[2].

Q: I am attempting to couple a spirocyclic amine to a highly functionalized aryl halide (e.g., a glutarimide-containing cereblon binder), but my base is degrading the substrate. A: Strong bases like NaOtBu can hydrolyze sensitive imides or esters. Switch to LHMDS (Lithium bis(trimethylsilyl)amide). Beyond its non-nucleophilic nature, the lithium ion in LHMDS can form a pseudo-protecting aggregate with deprotonated amides/imides in situ, shielding them from degradation during the high-temperature coupling[3].

BHA_Workflow Start Start: Buchwald-Hartwig Spirocyclic Amination CheckSteric Assess Steric Hindrance (e.g., [3.3] vs [5.5] spirocycle) Start->CheckSteric CatSelect Catalyst Selection CheckSteric->CatSelect PdCat Pd2(dba)3 / Xantphos (Standard Arylation) CatSelect->PdCat Low/Mod Steric NiCat Ni(OTf)2 / L1 (Challenging/Steric) CatSelect->NiCat High Steric BaseSolvent Base & Solvent (NaOtBu/Dioxane or K2CO3/THF) PdCat->BaseSolvent NiCat->BaseSolvent Analyze Analyze Conversion (LC-MS) BaseSolvent->Analyze Success Product Isolated Analyze->Success >90% Conv Fail Low Yield / Dehalogenation Analyze->Fail <20% Conv Adjust Switch Base (e.g., LHMDS) or Pre-catalyst Fail->Adjust Adjust->CatSelect

Workflow for troubleshooting Buchwald-Hartwig amination of spirocyclic amines.

Self-Validating Protocol: Pd-Catalyzed Arylation of Spirocyclic Amines

Adapted for sterically demanding substrates[2].

  • Reagent Preparation: Ensure 1,4-dioxane is strictly anhydrous. Validation Check: Water content must be <50 ppm via Karl Fischer titration; excess moisture will rapidly quench the active Pd(0) species.

  • Catalyst Activation: In an oven-dried vial under argon, combine the aryl bromide (1.0 eq), NaOtBu or LHMDS (3.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.10 eq) in 1,4-dioxane (0.1 M).

  • Amine Addition: Add the spirocyclic amine (1.2–1.5 eq). Degas the mixture with argon sparging for 10 minutes. Validation Check: Observe a color shift from the dark purple/red of Pd2(dba)3 to a yellowish-orange hue, confirming the formation of the active Pd(0)-Xantphos complex.

  • Reaction Execution: Seal the vial and heat at 100 °C for 4–12 hours.

  • In-Process Monitoring: At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validation Check: If the Ar-Br peak is consumed but the desired mass is absent, check for the Ar-H mass. High Ar-H indicates failed amine coordination; you must increase the amine equivalents or switch to a Nickel-catalyzed system[4].

Module 2: N-Alkylation & Overcoming Steric Hindrance

FAQ & Troubleshooting

Q: Direct SN​2 alkylation of my spirocyclic amine with an alkyl iodide is failing completely. How can I append an alkyl chain? A: Direct SN​2 substitution on secondary spirocyclic amines with unactivated alkyl halides is virtually impossible[5]. The quaternary spiro-center creates a massive steric shield that physically blocks the required 180-degree backside attack trajectory of the nitrogen lone pair onto the electrophilic carbon. Solution: You must abandon the SN​2 paradigm. Instead, utilize a Chan-Lam-type radical amination using alkylboronic esters. By shifting to an aminyl radical substitution pathway, the reaction bypasses the geometric constraints of the SN​2 transition state, allowing the coupling of highly hindered spirocycles with secondary or tertiary alkyl groups[5]. Alternatively, use reductive amination if a corresponding aldehyde/ketone is available.

Alkylation_Mechanisms Problem Sterically Hindered Spirocyclic Amine SN2 Direct SN2 Alkylation (Alkyl Halides) Problem->SN2 RedAm Reductive Amination (Aldehydes/Ketones) Problem->RedAm Radical Radical Amination (Alkylboronic Esters) Problem->Radical FailSN2 Poor Yield / No Reaction (Steric Clash at Transition State) SN2->FailSN2 SuccRedAm Moderate-Good Yield (Requires Carbonyl Precursor) RedAm->SuccRedAm SuccRadical Excellent Yield (Bypasses SN2 Trajectory) Radical->SuccRadical

Comparison of N-alkylation strategies for overcoming steric hindrance in spirocycles.

Self-Validating Protocol: Radical Amination via Alkylboronic Esters

For assembling hindered C(sp3)−N linkages[5].

  • Setup: In a reaction tube, combine the spirocyclic amine (1.0 eq), the target alkylboronic ester (1.5 eq), and a copper catalyst (e.g., Cu(OAc)2, 10-20 mol%).

  • Ligand/Additive Addition: Add a suitable ligand (e.g., 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetic acid) to stabilize the copper-aminyl radical intermediate.

  • Execution: Stir the mixture in a compatible solvent (e.g., DMF or DMAc) under an oxidative atmosphere (or with an added oxidant depending on the specific catalytic cycle) at 60–80 °C.

  • Validation Check: The reaction relies on a single-electron transfer (SET) mechanism. If the reaction stalls, verify the integrity of the alkylboronic ester via NMR, as protodeboronation is a common side reaction if trace moisture is present.

Module 3: Quantitative Data Summary

To aid in rapid decision-making, the following table summarizes the optimal reaction conditions for various functionalization strategies applied to spirocyclic amines.

Functionalization TypePreferred Catalyst / ReagentBase / AdditiveSolventTypical Yield RangeSteric Tolerance
Buchwald-Hartwig (Standard) Pd2(dba)3 / XantphosNaOtBu1,4-Dioxane70–90%Moderate to High
Buchwald-Hartwig (Sensitive) Pd2(dba)3 / XantphosLHMDS1,4-Dioxane65–85%Moderate to High
Buchwald-Hartwig (Ultra-Hindered) Ni(OTf)2 / L1K2CO3THF60–85%Very High
N-Alkylation (Radical) Cu(OAc)2 / Alkylboronic EstersLigand-dependentDMF / DMAc50–80%Very High
N-Alkylation (Reductive) NaBH(OAc)3 / AldehydeAcOH (cat.)DCE60–95%Moderate

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters URL:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis CCS Chemistry URL:[Link]

  • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution ChemRxiv URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews URL:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of Tert-butyl N-(9-oxa-1-azaspiro[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate .

This spirocyclic scaffold presents a "perfect storm" of chromatographic challenges: it lacks a UV chromophore, possesses a highly basic secondary amine at the azaspiro position, and contains an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. This guide synthesizes field-proven methodologies with mechanistic causality to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs (Mechanistic Diagnostics)

Q1: My compound is eluting, but I see absolutely no peaks on the UV detector. Did my synthesis fail? A: Not necessarily. Your target molecule lacks conjugated π -electron systems or aromatic rings. The aliphatic spirocycle, ether oxygen, and carbamate groups do not absorb UV light above 210 nm. Causality & Solution: Relying on UV detection (254 nm or 280 nm) will result in a flat baseline. You must switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which provide near-universal detection for non-volatile compounds regardless of their optical properties[1].

Q2: I am using standard silica gel (Hexane/EtOAc), and my compound is streaking across 20 fractions. How do I fix this? A: Standard bare silica gel acts as a Brønsted acid (the pKa of isolated silanols is ~4.5–5.0). The free secondary amine on your spirocycle is highly basic (pKa ~9.0–10.0). Causality & Solution: Instead of reversible adsorption, your molecule is undergoing a strong acid-base ion-exchange interaction with the silica surface[2]. To resolve this, you must neutralize the silica surface. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient and add a volatile basic modifier like 1% aqueous Ammonium Hydroxide ( NH4​OH ) [3]. Alternatively, use an amine-functionalized silica column (e.g., KP-NH), which permanently masks the acidic silanols[2].

Q3: To fix the streaking, I added 0.1% TFA to my mobile phase. The peak shape improved, but LC-MS shows a mass drop of ~100 Da. What happened? A: You have inadvertently deprotected your molecule. Causality & Solution: The Boc group is highly labile under acidic conditions. Furthermore, silica gel itself can act as a mild catalyst for Boc deprotection, especially when combined with acidic modifiers or prolonged column residence times[4]. Never use Trifluoroacetic Acid (TFA) or Formic Acid when purifying Boc-protected amines on silica. Always use basic modifiers (TEA or NH4​OH ) to ensure the Boc group remains intact while simultaneously preventing amine streaking[5].

Part 2: Visualizing the Chromatographic Workflows

Workflow A 1. Crude Sample Prep Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate B 2. Stationary Phase Selection Amine-Functionalized Silica OR Bare Silica A->B C 3. Mobile Phase Optimization DCM / MeOH / 1% NH4OH (Volatile Base) B->C D 4. Detection Setup ELSD (Evaporative Light Scattering) at 45°C C->D E 5. Fraction Verification TLC with Ninhydrin Stain (Heat Required) D->E

Workflow for ELSD-guided flash chromatography of non-chromophoric basic amines.

Mechanism cluster_0 Problem: Bare Silica (Acidic) cluster_1 Solution: Base-Modified System A1 Free Silanols (Si-OH) pKa ~ 4.5 A3 Strong Ion-Exchange (Severe Streaking & Low Yield) A1->A3 A2 Secondary Amine (Analyte) pKa ~ 9.5 A2->A3 B1 Volatile Base Modifier (e.g., NH4OH) B2 Silanol Masking (Si-O⁻ NH4⁺) B1->B2 B3 Reversible Adsorption (Sharp Peak Elution) B2->B3

Mechanism of silanol-amine interaction versus base-modified competitive binding.

Part 3: Step-by-Step Optimized Protocol (The Self-Validating System)

This protocol utilizes standard bare silica gel modified with a volatile base, ensuring compatibility with ELSD while protecting the Boc group and preventing amine streaking.

Step 1: Mobile Phase Preparation

  • Solvent A: 100% Dichloromethane (DCM).

  • Solvent B: 90% Methanol (MeOH) + 9% DCM + 1% Aqueous Ammonium Hydroxide ( NH4​OH , 28-30% w/w).

  • Validation Check: Ensure the NH4​OH is fresh. Degraded ammonia will fail to mask silanols, leading to unexpected streaking.

Step 2: Column Equilibration (Critical Step)

  • Mount a standard silica gel flash column.

  • Flush the column with 3 to 5 Column Volumes (CV) of 5% Solvent B.

  • Causality: Silica is highly active. Pre-equilibration ensures the NH4​OH coats and neutralizes the acidic silanols before the basic spirocycle is introduced[2]. Failing to pre-equilibrate will cause the analyte to irreversibly bind to the top of the column.

Step 3: Dry Loading the Sample

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add Celite 545 (approx. 2-3 times the mass of the crude).

  • Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.

  • Causality: Liquid loading a highly polar amine in a strong solvent (like MeOH) causes immediate band broadening. Dry loading ensures a tight, uniform injection band.

Step 4: ELSD Configuration

  • Set the ELSD drift tube temperature to 40°C – 50°C .

  • Set the nebulizer gas (Nitrogen) pressure to the manufacturer's recommendation (typically 30-40 psi).

  • Causality: This temperature is high enough to evaporate the DCM, MeOH, and volatile NH4​OH modifier, but low enough to prevent the thermal degradation or volatilization of your target molecule[6].

Step 5: Gradient Elution

  • Run a gradient from 0% to 100% Solvent B over 15 CVs.

  • Collect fractions based on the ELSD signal threshold.

Step 6: Fraction Verification (TLC)

  • Spot the ELSD-triggered fractions onto a silica TLC plate.

  • Develop the plate in 80:18:2 DCM:MeOH: NH4​OH .

  • Stain the plate with Ninhydrin and apply a heat gun.

  • Causality: Ninhydrin reacts specifically with the free secondary amine at position 1 of the spirocycle to form Ruhemann's purple, visually confirming the presence of the target compound without requiring UV absorbance.

Part 4: Quantitative Data & Method Selection Tables

Table 1: Mobile Phase & Stationary Phase Optimization Matrix
Stationary PhaseMobile Phase SystemModifier RequiredResult / Peak ShapeBoc Stability
Bare SilicaHexane / EtOAcNoneSevere StreakingHigh
Bare SilicaDCM / MeOHNoneModerate StreakingHigh
Bare SilicaDCM / MeOH0.1% TFASharpLow (Deprotection)
Bare SilicaDCM / MeOH1% NH4​OH SharpHigh
Amine-Silica (KP-NH)Hexane / EtOAcNoneExcellent High
Table 2: TLC Visualization Strategies for Non-UV Active Amines
Stain / ReagentTarget Functional GroupVisual ResultSpecificity for Target
UV Light (254 nm)Conjugated π -systemsInvisibleN/A (Fails)
Ninhydrin (with heat)Secondary Amine (Position 1)Deep Purple / BlueHigh
Phosphomolybdic Acid (PMA)General OrganicsDark Green / BlueLow (Stains impurities too)
Iodine Vapor ( I2​ )General Organics / AminesBrown / YellowModerate (Reversible)

References

  • Biotage. Successful flash chromatography. Biotage Knowledge Blog. Available at:[Link]

  • Teledyne Isco. Preparative and Analytical Evaporative Light Scattering Detection (ELSD). DirectIndustry Catalogs. Available at:[Link]

  • Zhang, M.-J., et al. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at:[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Available at:[Link]

  • Agilent Technologies. Agilent 1260 Infinity ELSD G4260B Specifications. American Laboratory Trading. Available at:[Link]

  • Koubachi, J., et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Conformational Analysis of 9-Oxa-1-azaspiro[4.5]decane: A Comparative Guide to Spirocyclic Scaffolds

In the landscape of medicinal chemistry and drug discovery, the rigid, three-dimensional architecture of spirocycles offers a compelling advantage.[1][2][3] By constraining the conformational mobility of a molecule, spir...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the rigid, three-dimensional architecture of spirocycles offers a compelling advantage.[1][2][3] By constraining the conformational mobility of a molecule, spirocyclic frameworks can enhance binding affinity, improve selectivity for biological targets, and optimize physicochemical properties.[2][4] Among the diverse array of spiro-heterocycles, 9-oxa-1-azaspiro[4.5]decane represents a particularly intriguing scaffold, combining the structural features of a piperidine and a tetrahydrofuran ring. This guide provides an in-depth conformational analysis of 9-oxa-1-azaspiro[4.5]decane, comparing its behavior with other relevant spirocyclic systems and offering insights for researchers in drug development.

The Architectural Significance of Spirocycles

Spiro compounds, characterized by two rings sharing a single atom, introduce a unique three-dimensional arrangement that is increasingly sought after in modern drug design.[5] This rigidification can lead to a more pre-organized conformation for receptor binding, potentially reducing the entropic penalty upon complexation and leading to higher potency. Furthermore, the introduction of heteroatoms into the spirocyclic core, as seen in 9-oxa-1-azaspiro[4.5]decane, can significantly influence properties like solubility and lipophilicity.[6]

Conformational Landscape of 9-Oxa-1-azaspiro[4.5]decane

The conformational preferences of 9-oxa-1-azaspiro[4.5]decane are governed by a complex interplay of steric and stereoelectronic effects. The six-membered piperidine ring typically adopts a chair conformation to minimize torsional strain. The five-membered tetrahydrofuran ring is more flexible, adopting various envelope and twist conformations. The key to understanding the overall structure lies in the orientation of these two rings relative to each other, which is heavily influenced by stereoelectronic interactions, most notably the anomeric effect.

The Anomeric Effect: A Guiding Principle

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, despite potential steric hindrance.[7][8] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is another heteroatom).[9][10]

In the context of 9-oxa-1-azaspiro[4.5]decane, the spirocyclic carbon is the anomeric center. The orientation of the C-O and C-N bonds is crucial. The anomeric effect will favor conformations where the lone pair on the piperidine nitrogen can overlap with the σ* orbital of the C-O bond of the tetrahydrofuran ring, and vice-versa. This leads to a preference for specific diastereomeric arrangements.[9]

Comparative Analysis with Other Spirocycles

To fully appreciate the unique conformational characteristics of 9-oxa-1-azaspiro[4.5]decane, it is instructive to compare it with other spirocyclic systems.

vs. Carbocyclic Spiro[4.5]decanes

In the absence of heteroatoms at the spirocenter and within the rings, the conformational preferences of carbocyclic spiro[4.5]decanes are primarily dictated by the minimization of steric strain. The cyclohexane ring will strongly prefer a chair conformation, and the cyclopentane will adopt a flexible envelope or twist form. The relative orientation is determined by avoiding unfavorable steric interactions between the two rings. The introduction of the oxygen and nitrogen atoms in 9-oxa-1-azaspiro[4.5]decane introduces the powerful influence of the anomeric effect, which can override purely steric considerations and lead to different and more defined conformational preferences.[7]

vs. Spiroketals (e.g., 1,6-Dioxaspiro[4.5]decane)

Spiroketals, which contain two oxygen atoms connected to the spirocenter, are classic examples where the anomeric effect dominates conformational preferences.[11][12] The most stable conformation is typically the one that maximizes the number of anomeric interactions, where the lone pairs of each oxygen atom can align with the antibonding orbital of the adjacent C-O bond. While 9-oxa-1-azaspiro[4.5]decane also experiences anomeric stabilization, the presence of the nitrogen atom introduces differences in the magnitude and nature of these effects compared to a spiroketal. The lone pair on nitrogen is generally higher in energy and more available for donation than that of oxygen, which can influence the strength of the anomeric interaction.

vs. Azaspiro[4.5]decanes

Azaspiro[4.5]decanes, containing one or more nitrogen atoms but no oxygen in the spirocyclic core, have been explored as scaffolds for various CNS targets.[3][13] Their conformational analysis is influenced by the pyramidal inversion of the nitrogen atom and the potential for protonation, which can alter stereoelectronic effects. Compared to 9-oxa-1-azaspiro[4.5]decane, the absence of the oxa- component removes the specific n_N -> σ_C-O and n_O -> σ_C-N anomeric interactions, leading to a different conformational landscape.

Spirocycle TypeDominant Conformational FactorsKey Structural Features
9-Oxa-1-azaspiro[4.5]decane Anomeric Effect, Steric HindrancePiperidine (chair), Tetrahydrofuran (envelope/twist), N and O at spiro-junction
Carbocyclic Spiro[4.5]decane Steric Hindrance, Torsional StrainCyclohexane (chair), Cyclopentane (envelope/twist)
Spiroketals Anomeric Effect (strong)Two oxygen atoms at spiro-junction, leading to rigid conformations
Azaspiro[4.5]decanes Steric Hindrance, Nitrogen InversionPiperidine/Pyrrolidine rings, potential for protonation effects

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational behavior of spirocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.[14][15] Key NMR parameters provide valuable insights:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

  • Coupling Constants (J-couplings): Vicinal coupling constants (³J) are related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. This allows for the determination of ring pucker and substituent orientation.[16]

  • Nuclear Overhauser Effect (NOE): The NOE arises from through-space interactions between protons that are close to each other (< 5 Å).[14] NOESY experiments can therefore be used to determine the relative orientation of different parts of the molecule.[16]

  • Sample Preparation: Dissolve 5-10 mg of the spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). The mixing time should be optimized to observe key cross-peaks without significant spin diffusion (typically 300-800 ms).

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons. For example, in 9-oxa-1-azaspiro[4.5]decane, NOEs between protons on the piperidine and tetrahydrofuran rings can define their relative orientation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[17] This technique offers precise bond lengths, bond angles, and torsional angles, providing a static picture of the molecule in its crystalline form. While the solid-state conformation may not always be the most populated one in solution, it serves as a crucial benchmark for computational models.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers.[1][18]

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search (e.g., Molecular Dynamics, Monte Carlo) Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization (e.g., DFT) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation (Confirm minima) Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation (e.g., DLPNO-CCSD(T)) Population Analysis Population Analysis Energy Calculation->Population Analysis (Boltzmann distribution)

Caption: A generalized workflow for computational conformational analysis.

Conclusion and Future Directions

The conformational analysis of 9-oxa-1-azaspiro[4.5]decane reveals a fascinating interplay of steric and stereoelectronic forces, with the anomeric effect playing a pivotal role in dictating its preferred three-dimensional structure. Understanding these conformational preferences is crucial for the rational design of novel therapeutics based on this and related spirocyclic scaffolds. The integration of high-level computational studies with experimental techniques like NMR spectroscopy and X-ray crystallography provides a powerful platform for elucidating the structure-activity relationships of these complex molecules. Future research will likely focus on leveraging this understanding to design spirocycles with tailored conformational properties to achieve enhanced biological activity and selectivity.

References

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1447-1457. Available from: [Link]

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Edward, J. T. (1955). The Anomeric Effect. Chemistry & Industry, 1102-1104.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Grigorenko, O. O., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • Kirby, A. J. (1983).
  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in n -> σ* interactions. Pure and Applied Chemistry, 67(5), 719-725.
  • Tvaroska, I., & Bleha, T. (1989). Anomeric and exo-anomeric effects in carbohydrate chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123.
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Comparative

A Comparative Guide to the Validation of Purity for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate Batches

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule as struct...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule as structurally complex as Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, a key building block in the synthesis of various therapeutic agents, rigorous purity validation is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of different batches of this spirocyclic carbamate, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions on quality control.

The inherent structure of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, featuring a spirocyclic system and a carbamate moiety, presents unique analytical challenges. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1][2] Therefore, a multi-faceted analytical approach is not just recommended but necessary to ensure a comprehensive purity profile.

This guide will explore the application, advantages, and limitations of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] The discussion will be grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the first critical decision in the validation process. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of information it provides.

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Caption: Logical workflow for comprehensive purity assessment.

Table 1: Comparison of Key Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[9]Structural confirmation, identification, and quantification of major components and impurities.[4][10]
Strengths High resolution, sensitivity, and reproducibility for non-volatile compounds.[11] Well-established for routine quality control.Excellent for separating and identifying volatile compounds.[12][13] High sensitivity and specificity with mass spectrometric detection.[9]Provides detailed structural information, enabling unambiguous identification of impurities.[14] Can be used for quantitative analysis without a reference standard for the impurity (qNMR).
Limitations May require derivatization for compounds without a UV chromophore. Thermal degradation of labile compounds can be a concern.Limited to thermally stable and volatile compounds.[9] Derivatization may be necessary for polar compounds.[9]Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret for mixtures.
Regulatory Standing Considered a gold standard for purity and impurity analysis in the pharmaceutical industry.[4]A standard method for residual solvent analysis as per ICH Q3C guidelines.Increasingly recognized for its quantitative capabilities (qNMR) and structural elucidation power.[15]

The causality behind employing this triad of techniques lies in their complementary nature. HPLC serves as the workhorse for quantifying the main component and non-volatile impurities. GC-MS provides a critical orthogonal method, specifically targeting a different class of potential contaminants – residual solvents and volatile by-products from synthesis.[3] Finally, NMR spectroscopy offers an unparalleled level of structural confirmation for both the target molecule and any significant impurities, acting as a definitive arbiter.[10]

Experimental Protocols: A Self-Validating System

The trustworthiness of any purity assessment hinges on the robustness and validation of the analytical methods employed. The protocols detailed below are designed to be self-validating, incorporating system suitability tests and controls to ensure data integrity, in line with ICH Q2(R1) guidelines.[7][16][17]

This protocol is designed as a stability-indicating method, capable of separating the main peak from potential degradation products and process-related impurities.

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Caption: Step-by-step workflow for HPLC analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare batch samples in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be not more than 2.0.

    • The theoretical plates for the main peak should be not less than 2000.

  • Analysis and Calculation:

    • Inject the sample solutions.

    • Calculate the percentage purity by the area normalization method.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[18][19] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[20][21] The HPLC method must be able to resolve the main peak from any degradants formed.

This protocol is designed to detect and quantify residual solvents that may be present from the synthesis process.

Step-by-Step Methodology:

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: 40 °C (hold for 5 minutes), then ramp to 240 °C at 10 °C/min (hold for 5 minutes).

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution containing known amounts of potential residual solvents (e.g., Toluene, THF, Methanol) in a suitable solvent like DMSO. Prepare a series of dilutions for calibration.

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of DMSO.

  • Analysis:

    • The headspace vial is heated and a portion of the vapor is injected into the GC-MS.

    • Identify and quantify residual solvents by comparing the retention times and mass spectra to the prepared standards.

NMR provides an orthogonal assessment of purity and is invaluable for structural elucidation of any unknown impurities.[10]

Step-by-Step Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) by integrating the signals relative to a certified internal standard.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.[22][23]

    • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to elucidate the structure of any significant impurities.[14]

  • Purity Determination:

    • The purity can be determined by comparing the integral of the signals corresponding to the main compound with those of the impurities.

    • For qNMR, a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated based on the relative integrals of the analyte and standard signals.

Data Presentation and Interpretation

To facilitate a clear comparison between batches, all quantitative data should be summarized in a structured table.

Table 2: Comparative Purity Analysis of Three Batches

Analytical Test Batch A Batch B Batch C Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
HPLC Purity (% Area) 99.8%99.5%99.9%≥ 99.0%
Largest Individual Impurity (HPLC, % Area) 0.08%0.25% (at RRT 1.2)0.05%≤ 0.1%
Total Impurities (HPLC, % Area) 0.2%0.5%0.1%≤ 1.0%
Residual Toluene (GC-MS, ppm) < 50150< 50≤ 890
¹H NMR Conforms to structureConforms to structure, minor unassigned signalsConforms to structureConforms to reference spectrum

Interpretation of Results:

  • Batch A and C meet all acceptance criteria, demonstrating high purity and consistency.

  • Batch B shows a higher level of a specific impurity at a Relative Retention Time (RRT) of 1.2 in the HPLC analysis. This would trigger an investigation to identify this impurity, likely using LC-MS and preparative HPLC for isolation followed by NMR for structural elucidation.[24][25] The higher residual solvent content, while within acceptable limits, may also warrant a review of the manufacturing process for that batch.

Conclusion: An Integrated Approach to Quality Assurance

The validation of purity for a critical pharmaceutical intermediate like Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate demands a comprehensive and scientifically sound strategy. Relying on a single analytical technique is insufficient to provide the necessary level of assurance. By employing a combination of HPLC for robust quantitative analysis, GC-MS for the control of volatile impurities, and NMR for definitive structural confirmation, a self-validating and trustworthy purity assessment system is established. This integrated approach not only ensures compliance with regulatory expectations but also provides a deeper understanding of the product's quality, ultimately contributing to the safety and efficacy of the final drug product.

References

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  • ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. [Link]

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  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

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